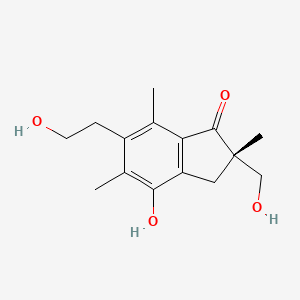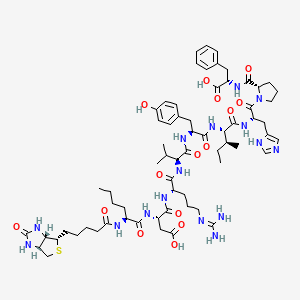
Biotin-Ahx-Angiotensin II human
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-Ahx-Angiotensin II human is a biologically active peptide that combines biotin, a vitamin, with angiotensin II, a peptide hormone. This compound is often used in scientific research due to its ability to bind to specific receptors and its role in various physiological processes. The biotin component allows for easy detection and purification, while angiotensin II is involved in regulating blood pressure and fluid balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-Ahx-Angiotensin II human is synthesized through solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The biotin is attached to the N-terminus of the peptide via an aminohexanoic acid (Ahx) linker. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one using coupling reagents like HBTU or DIC.
Biotinylation: Biotin is coupled to the N-terminus using a biotinylation reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-Ahx-Angiotensin II human can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
Biotin-Ahx-Angiotensin II human has a wide range of applications in scientific research:
Chemistry: Used in binding studies and as a model peptide for studying peptide synthesis and modification.
Biology: Utilized in receptor binding assays and to study the renin-angiotensin system.
Medicine: Investigated for its role in hypertension and cardiovascular diseases.
Industry: Employed in the development of diagnostic assays and therapeutic agents .
Wirkmechanismus
Biotin-Ahx-Angiotensin II human exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a G-protein signaling pathway, leading to the activation of protein kinases and the production of reactive oxygen species (ROS). These molecular events result in vasoconstriction, increased blood pressure, and aldosterone secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Angiotensin II human: The non-biotinylated form of the peptide.
Biotin-Ahx-Angiotensin I: A precursor peptide with similar properties but different biological activity.
Biotin-Ahx-Vasopressin: Another biotinylated peptide with different physiological effects .
Uniqueness
Biotin-Ahx-Angiotensin II human is unique due to its combination of biotin and angiotensin II. The biotin moiety allows for easy detection and purification, while angiotensin II retains its biological activity. This dual functionality makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C66H96N16O15S |
|---|---|
Molekulargewicht |
1385.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-6-8-18-42(72-51(84)22-13-12-21-50-55-48(34-98-50)78-66(97)81-55)56(87)74-45(32-52(85)86)58(89)73-43(19-14-27-70-65(67)68)57(88)79-53(36(3)4)61(92)75-44(29-39-23-25-41(83)26-24-39)59(90)80-54(37(5)7-2)62(93)76-46(31-40-33-69-35-71-40)63(94)82-28-15-20-49(82)60(91)77-47(64(95)96)30-38-16-10-9-11-17-38/h9-11,16-17,23-26,33,35-37,42-50,53-55,83H,6-8,12-15,18-22,27-32,34H2,1-5H3,(H,69,71)(H,72,84)(H,73,89)(H,74,87)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,85,86)(H,95,96)(H4,67,68,70)(H2,78,81,97)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-/m0/s1 |
InChI-Schlüssel |
DIRDWKYAFGQYKD-UTBCTFNGSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



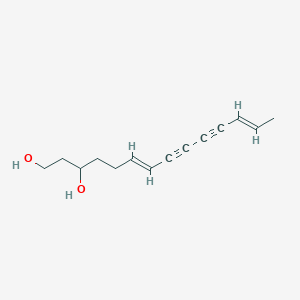
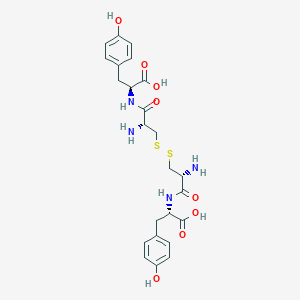
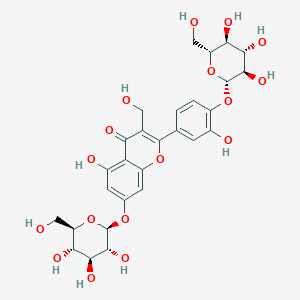
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
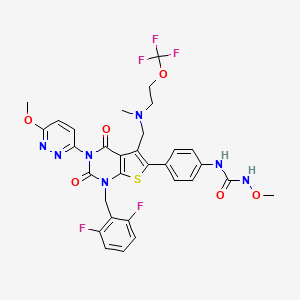
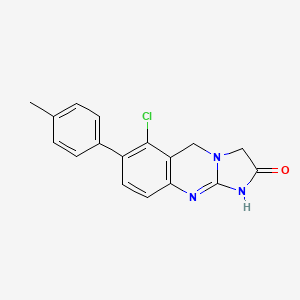

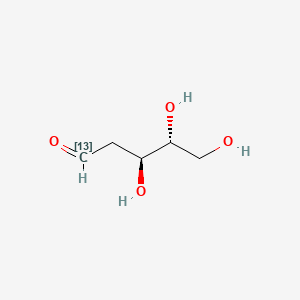
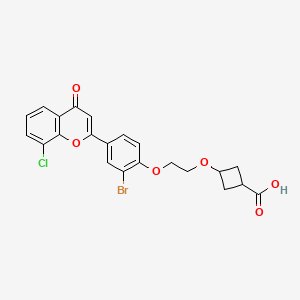
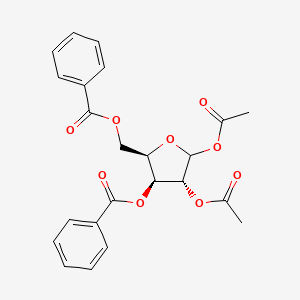

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
